2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-5-3-8(4-6-9)12-15-11-10(16(12)17)2-1-7-14-11/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFWZBIRFILGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazo[4,5-b]pyridines represent a privileged scaffold in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiviral properties. The target compound, 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol, integrates a 4-chlorophenyl group at position 2 and a hydroxyl group at position 1 of the imidazole ring. Its synthesis demands precise control over regioselectivity and functional group introduction, often achieved through multistep sequences involving SNAr, reduction, and cyclization.
Traditional Synthetic Approaches
Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization
The most widely reported method involves 2-chloro-3-nitropyridine (1 ) as the starting material.
Step 1: SNAr with Amines
Primary amines undergo SNAr with 1 in a H2O-isopropyl alcohol (IPA) mixture (1:1) at 80°C for 2 hours, yielding N-substituted pyridine-2-amines (2 ) with >90% efficiency. For example, reaction with benzylamine introduces a benzyl group at position 3.
Step 2: Nitro Group Reduction
The nitro group in 2 is reduced to an amine using Zn dust and ammonium formate (HCOONH3) in concentrated HCl at 80°C for 45 minutes, forming pyridine-2,3-diamines (3 ).
Step 3: Cyclization with Aldehydes
Diamine 3 reacts with 4-chlorobenzaldehyde in H2O-IPA at 85°C for 10 hours, undergoing imine formation, cyclization, and aromatization to yield the target compound. The hydroxyl group at position 1 arises during aromatization, where water participates in the final dehydration step.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| SNAr | H2O-IPA, 80°C, 2h | 92% |
| Reduction | Zn/HCOONH3, HCl | 90% |
| Cyclization | 4-ClC6H4CHO, 85°C | 88% |
Metal-Catalyzed Amidation Reactions
Palladium- or copper-catalyzed amidation offers an alternative route, though it is less commonly applied for hydroxylated derivatives.
Pd-Catalyzed C–N Bond Formation
2-Chloro-3-acylaminopyridines react with arylboronic acids under Pd(OAc)2 catalysis, forming C–N bonds at position 2. However, introducing the hydroxyl group necessitates post-synthetic oxidation, reducing overall efficiency.
Limitations:
One-Pot Tandem Synthesis
A streamlined approach combines SNAr, reduction, and cyclization in a single pot, minimizing intermediate isolation.
Procedure:
- 1 reacts with benzylamine in H2O-IPA at 80°C for 2 hours.
- Zn/HCOONH3 and HCl are added directly to the mixture, reducing the nitro group.
- 4-Chlorobenzaldehyde is introduced, and the solution is heated at 85°C for 10 hours.
Advantages:
Mechanistic Insights and Reaction Optimization
Recent Advances in Catalytic Methods
Bismuth(III)-Mediated Ritter-Type Reactions
Though primarily used for imidazo[1,5-a]pyridines, Bi(OTf)3 catalyzes benzylic cation formation, enabling Ritter-type reactions with nitriles. Adapting this method for imidazo[4,5-b]pyridines could involve:
- Generating a pyridinylmethanol intermediate.
- Reacting with 4-chlorophenylacetonitrile under Bi(OTf)3/p-TsOH catalysis.
Challenges:
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Steps | Drawbacks |
|---|---|---|---|---|
| SNAr-Cyclization | 88% | None | 3 | Lengthy purification |
| One-Pot Tandem | 85% | None | 1 | Sensitivity to aldehyde |
| Pd-Catalyzed Amidation | 70% | Pd(OAc)2 | 2 | Costly ligands |
| Bi(OTf)3 Catalysis | 33–75% | Bi(OTf)3 | 2 | Low halogen tolerance |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 42.30 |
In a study focused on glioblastoma multiforme (GBM), the compound showed effective inhibition of GBM cell lines comparable to established inhibitors like PP2, indicating its potential as a lead molecule in cancer therapy.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases such as Src and Fyn. Molecular dynamics simulations have shown that it binds to the ATP-binding site of these kinases, suggesting a competitive inhibition mechanism that could be leveraged for GBM treatment.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition and receptor modulation. Its potential as an antimicrobial agent makes it a candidate for further exploration in treating infections.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer proliferation.
- Receptor Modulation : It may modulate receptor activity related to microbial infections and cancer cell growth.
Industrial Applications
In addition to its medicinal applications, this compound is being explored for use in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, including this compound, highlighting its significant growth inhibition in multiple cancer cell lines.
- Mechanistic Insights into Kinase Inhibition : Another study focused on the mechanism of action revealed that this compound acts as a potent inhibitor of Src family kinases (SFKs), providing insights into its potential therapeutic applications in oncology.
- Antimicrobial Studies : Research into the antimicrobial properties of the compound has shown promising results, suggesting that it may inhibit bacterial growth through enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that play a role in microbial infections .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
¹ Estimated based on analogs; exact value unavailable.
Pharmacological Implications
- Hydrophobic Interactions : Aryl groups (e.g., 4-chlorophenyl) anchor the compound in kinase hydrophobic pockets.
- Solubility Modifiers : Piperazine or isoxazole groups improve water solubility, critical for bioavailability .
- Halogen Effects : Chloro or bromo substituents influence steric and electronic interactions; bromine may enhance binding but reduce metabolic stability .
Biological Activity
2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H8ClN3O
- Molecular Weight : 245.66 g/mol
- CAS Number : 339009-85-7
The compound features an imidazo[4,5-b]pyridine core structure substituted with a 4-chlorophenyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:
- Inhibition of Enzymes : The compound has shown potential in inhibiting specific kinases involved in cancer proliferation, such as Src and Fyn kinases .
- Binding to Receptors : It may modulate receptor activity related to microbial infections and cancer cell growth .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
In a study focused on glioblastoma multiforme (GBM), the compound showed effective inhibition of GBM cell lines comparable to established inhibitors like PP2 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition and receptor modulation.
Study on Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated significant growth inhibition in multiple cancer cell lines:
- MCF7 Cell Line : IC50 = 3.79 µM
- NCI-H460 Cell Line : IC50 = 42.30 µM
These findings highlight the compound's potential as a lead molecule in developing new anticancer therapies .
Mechanistic Insights into Kinase Inhibition
Another study focused on the mechanism of action revealed that this compound acts as a potent inhibitor of Src family kinases (SFKs). Molecular dynamics simulations demonstrated its binding affinity to the ATP-binding site of these kinases, suggesting a competitive inhibition mechanism that could be leveraged for GBM treatment .
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, a related imidazo[4,5-b]pyridine derivative was prepared by reacting N-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide with hydroxylamine under basic conditions, followed by purification via column chromatography . Key intermediates are characterized using NMR and mass spectrometry (MS). For instance, NMR (400 MHz, DMSO-) of a similar compound shows aromatic protons at δ 8.92 (s, 1H) and 7.07–6.68 ppm (m, 4H), confirming regioselectivity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection is performed at low temperatures (e.g., 100–120 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even for disordered structures . For example, a related imidazole derivative exhibited a planar fused-ring system (r.m.s. deviation = 0.0333 Å) and intramolecular N–H⋯N hydrogen bonding, resolved using SHELXL .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for imidazo[4,5-b]pyridine derivatives?
Contradictions in bioactivity (e.g., anti-leishmanial IC) may arise from variations in assay conditions or structural modifications. For instance, substituent positioning on the phenyl ring (para vs. meta) significantly impacts activity due to steric and electronic effects . Methodological consistency is critical: use standardized protocols (e.g., fixed parasite strains, identical incubation times) and validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
Q. What strategies are effective for analyzing disordered structures in X-ray crystallography for this compound class?
Disordered moieties (e.g., chlorophenyl groups) are modeled using PART instructions in SHELXL, with occupancy factors refined to 50:50 ratios when applicable . For example, a thienopyridine derivative exhibited two orientations of the –N(H)–CHCl group, resolved via iterative refinement and Fourier difference maps . Hydrogen-bonding networks (e.g., N–H⋯N interactions) should be validated using geometric criteria (distance/angle thresholds) and Hirshfeld surface analysis.
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
SAR studies require systematic substitution at key positions. For example:
- R (4-chlorophenyl): Replace Cl with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to modulate electronic effects .
- R (imidazole N–H): Introduce alkyl chains (e.g., allyl, pentyl) to enhance lipophilicity and bioavailability . Biological evaluation should include in vitro assays (e.g., enzyme inhibition, cytotoxicity) and in silico docking (e.g., AutoDock Vina) to predict binding modes .
Methodological Notes
- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to maximize yield .
- Characterization : Combine SCXRD with DFT calculations (e.g., Gaussian 09) to validate electronic properties and tautomeric forms .
- Bioassays : Include positive controls (e.g., amphotericin B for anti-leishmanial studies) and triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
